An In-depth Technical Guide to the Physicochemical Properties of Glyceryl Trioleate for Lipid Studies
An In-depth Technical Guide to the Physicochemical Properties of Glyceryl Trioleate for Lipid Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of glyceryl trioleate, a pivotal triglyceride in lipid research and pharmaceutical sciences. This document details its fundamental characteristics, outlines experimental methodologies for their determination, and explores its biological significance, particularly its role in lipid-related signaling pathways.
Core Physicochemical Properties of Glyceryl Trioleate
Glyceryl trioleate, also known as triolein, is a symmetrical triglyceride derived from the esterification of glycerol (B35011) with three units of oleic acid. It is a primary constituent of many natural oils, including olive oil.[1] Its well-defined structure makes it an ideal model compound for lipid studies. The key physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅₇H₁₀₄O₆ | |
| Molecular Weight | 885.43 g/mol | |
| Appearance | Clear, colorless to yellowish oily liquid | [2] |
| Odor | Odorless | [2] |
| Taste | Tasteless | [2] |
| Density | 0.91 g/mL (at 20°C) | [3] |
| Refractive Index | nD²⁰: 1.468 - 1.470 | [4] |
Table 2: Thermal Properties
| Property | Value | Source(s) |
| Melting Point | -5.5 °C to 5 °C | [4][5] |
| Boiling Point | 235-240 °C at 18 mmHg | [3] |
| Flash Point | 330 °C (closed cup) | [3] |
Table 3: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Insoluble | |
| Chloroform | 0.1 g/mL, clear, colorless | [3] |
| Ether | Soluble | [5] |
| Carbon Tetrachloride | Soluble | [5] |
| Ethanol | Slightly soluble | [5] |
Table 4: Spectral Data Summary
| Technique | Key Spectral Features |
| FTIR (cm⁻¹) | ~3005 (C-H stretch, olefinic), ~2924 & ~2854 (C-H stretch, aliphatic), ~1745 (C=O stretch, ester), ~1160 (C-O stretch), ~722 (-(CH₂)n- rock) |
| ¹H NMR (CDCl₃, ppm) | ~5.34 (olefinic protons, -CH=CH-), ~4.1-4.3 (glycerol backbone protons, -CH₂-O-CO- and -CH-O-CO-), ~2.31 (α-methylene protons, -CH₂-COO-), ~2.01 (allylic protons, -CH₂-CH=CH-), ~1.62 (β-methylene protons, -CH₂-C-COO-), ~1.2-1.4 (methylene protons of fatty acid chains), ~0.88 (terminal methyl protons, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | ~173.2 & 172.8 (carbonyl carbons), ~130.0 & 129.8 (olefinic carbons), ~68.9 & 62.1 (glycerol backbone carbons), ~34.2 & 34.0 (α-methylene carbons), ~22.7-31.9 (methylene carbons of fatty acid chains), ~14.1 (terminal methyl carbon) |
| Mass Spectrometry (ESI+) | [M+Na]⁺ at m/z 907.8, [M+K]⁺ at m/z 923.8. Fragmentation shows loss of oleic acid chains. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of glyceryl trioleate are provided below.
Determination of Density (Pycnometer Method)
Objective: To accurately determine the density of glyceryl trioleate.
Materials:
-
Glyceryl trioleate sample
-
Pycnometer (specific gravity bottle) of known volume
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath
-
Distilled water
-
Acetone or other suitable solvent for cleaning
Procedure:
-
Cleaning and Calibration: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and then with distilled water. Dry it completely.
-
Weigh the empty, dry pycnometer (m_empty).
-
Fill the pycnometer with distilled water and place it in the water bath set to a specific temperature (e.g., 20°C) until it reaches thermal equilibrium.
-
Ensure the water level is exactly at the calibration mark. Dry the outside of the pycnometer and weigh it (m_water).
-
Sample Measurement: Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with the glyceryl trioleate sample.
-
Place the filled pycnometer in the water bath at the same temperature until thermal equilibrium is reached.
-
Adjust the sample volume to the calibration mark, ensuring no air bubbles are present.
-
Dry the exterior of the pycnometer and weigh it (m_sample).
-
Calculation:
-
Density of water at the measurement temperature (ρ_water) is obtained from standard tables.
-
Volume of the pycnometer (V) = (m_water - m_empty) / ρ_water
-
Density of glyceryl trioleate (ρ_sample) = (m_sample - m_empty) / V
-
Determination of Melting Point (Differential Scanning Calorimetry - DSC)
Objective: To determine the melting point and phase transition behavior of glyceryl trioleate.
Materials:
-
Glyceryl trioleate sample
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of glyceryl trioleate into an aluminum DSC pan.
-
Seal the pan with a lid using the crimper.
-
Prepare an empty sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., -40°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected melting point (e.g., 30°C).
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature or the peak temperature of the endothermic transition.
Determination of Viscosity (Rotational Viscometer)
Objective: To measure the dynamic viscosity of glyceryl trioleate.
Materials:
-
Glyceryl trioleate sample
-
Rotational viscometer with appropriate spindle
-
Thermostatically controlled water bath or jacketed beaker
-
Beaker
Procedure:
-
Sample Preparation: Place a sufficient volume of glyceryl trioleate into a beaker.
-
Bring the sample to the desired temperature (e.g., 25°C) using the water bath. Allow sufficient time for thermal equilibrium.
-
Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Measurement:
-
Immerse the spindle into the glyceryl trioleate up to the immersion mark.
-
Start the rotation of the spindle.
-
Allow the reading to stabilize. This may take a few minutes.
-
Record the viscosity reading from the viscometer display (usually in centipoise, cP, or milliPascal-seconds, mPa·s).
-
Take multiple readings and calculate the average.
-
Determination of Solubility (Shake-Flask Method)
Objective: To determine the solubility of glyceryl trioleate in various solvents.
Materials:
-
Glyceryl trioleate
-
A range of solvents (e.g., water, ethanol, chloroform)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker at a controlled temperature
-
Analytical method for quantification (e.g., HPLC, GC, or gravimetric analysis)
Procedure:
-
Sample Preparation: Add an excess amount of glyceryl trioleate to a known volume of the solvent in a glass vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved glyceryl trioleate should be visible.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solute to settle. Alternatively, centrifuge the samples to separate the saturated solution from the undissolved solute.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant (the saturated solution).
-
Quantify the concentration of glyceryl trioleate in the aliquot using a suitable analytical technique. For volatile solvents, the solvent can be evaporated and the mass of the dissolved glyceryl trioleate determined gravimetrically. For non-volatile solvents, chromatographic methods like HPLC or GC are preferred.
-
Express the solubility as g/mL or mol/L.
Spectroscopic Analysis
Objective: To obtain the infrared spectrum of glyceryl trioleate to identify its functional groups.
Procedure:
-
Sample Preparation: A small drop of liquid glyceryl trioleate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Analysis: The prepared sample is placed in the FTIR spectrometer's sample holder. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates is also recorded and subtracted from the sample spectrum.
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of glyceryl trioleate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.
-
Analysis: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Objective: To determine the molecular weight and fragmentation pattern of glyceryl trioleate.
Procedure:
-
Sample Preparation: Prepare a dilute solution of glyceryl trioleate in a suitable solvent compatible with the ionization source (e.g., methanol/chloroform mixture for Electrospray Ionization - ESI).
-
Analysis: The solution is introduced into the mass spectrometer. Mass spectra are acquired in positive ion mode. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS) to confirm the fatty acid composition.
Biological Significance and Signaling Pathways
Glyceryl trioleate plays a significant role in lipid metabolism and cellular signaling. It is a major component of dietary fats and is transported in lipoproteins. In the context of cardiovascular health, unsaturated triglycerides like glyceryl trioleate have been shown to have protective effects against oxidative stress in endothelial cells.
Inhibition of Oxidized LDL-Induced Endothelial Cell Dysfunction
Oxidized low-density lipoprotein (oxLDL) is a key player in the pathogenesis of atherosclerosis. It can induce endothelial dysfunction, inflammation, and apoptosis. Glyceryl trioleate has been shown to ameliorate the detrimental effects of oxLDL on endothelial cells.[6] This protective effect is mediated, in part, through the modulation of intracellular signaling pathways, particularly the Extracellular signal-regulated kinase (ERK) 1/2 pathway.
References
- 1. gcms.cz [gcms.cz]
- 2. Endothelial ERK1/2 signaling maintains integrity of the quiescent endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Triglycerides and Glycerol Concentration Determinations Using Plasma FT-IR Spectra [opg.optica.org]
- 6. sciltp.com [sciltp.com]
